molecular formula C6H6N2O B12359062 6-Methyl-5-methylidenepyrimidin-4-one

6-Methyl-5-methylidenepyrimidin-4-one

Cat. No.: B12359062
M. Wt: 122.12 g/mol
InChI Key: MAISDQICOHPWKE-UHFFFAOYSA-N
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Description

6-Methyl-5-methylidenepyrimidin-4-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-methylidenepyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Methyl-5-methylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-methylidenepyrimidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

6-methyl-5-methylidenepyrimidin-4-one

InChI

InChI=1S/C6H6N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1H2,2H3

InChI Key

MAISDQICOHPWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC(=O)C1=C

Origin of Product

United States

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